

# T100-Mut Peptide: Application Notes and Protocols for Pain Research

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## Compound of Interest

Compound Name: T100-Mut

Cat. No.: B12379129

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## Introduction

The **T100-Mut** peptide is a synthetic, cell-permeable peptide that acts as a potent modulator of the TRPA1-TRPV1 ion channel complex, offering a promising avenue for investigating and potentially treating persistent pain.<sup>[1][2]</sup> This document provides detailed application notes, experimental protocols, and purchasing information for the **T100-Mut** peptide, designed to facilitate its use in pain research and drug development.

The **T100-Mut** peptide is derived from the C-terminal sequence of a mutant form of Tmem100 (Tmem100-3Q), a transmembrane protein found to regulate the interaction between TRPA1 and TRPV1 channels in dorsal root ganglia (DRG) neurons.<sup>[1][2]</sup> Wild-type Tmem100 normally weakens the association between TRPA1 and TRPV1, leading to an enhancement of TRPA1 activity.<sup>[1][3]</sup> In contrast, the **T100-Mut** peptide mimics the effect of the Tmem100-3Q mutant, which enhances the association between TRPA1 and TRPV1, resulting in a strong inhibition of TRPA1-mediated activity.<sup>[1][2]</sup> To facilitate cell permeability, the peptide's N-terminus is conjugated with a myristoyl group, allowing it to penetrate the plasma membrane.<sup>[1][4]</sup>

## Product and Purchasing Information

The **T100-Mut** peptide is available from several commercial suppliers for research purposes. Below is a summary of purchasing information from various vendors. Please note that prices

and availability are subject to change and researchers should contact the suppliers directly for the most current information.

Supplier	Catalog Number	Sequence	Modifications	Purity	Available Quantities
MedchemExpress	HY-P10356	Myr-WKVRQRNK KVQQQESQ TALVVNQRC LFA-OH	N-terminal Myristoylation	>98%	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
NovoPro Bioscience	319089	Myristic Acid-WKVRQRNK KVQQQESQ TALVVNQRC LFA-OH	N-terminal Myristoylation	>95%	5 mg, 20 mg (with and without TFA removal)
Isca Biochemicals	PP-190	Myr-Trp-Lys- Val-Arg-Gln- Arg-Asn-Lys- Lys-Val-Gln- Gln-Gln-Glu- Ser-Gln-Thr- Ala-Leu-Val- Val-Asn-Gln- Arg-Cys-Leu- Phe-Ala-OH	N-terminal Myristoylation	Not specified	1 mg
Life Science Production	Not specified	Not specified	N-terminal Myristoylation	Not specified	1 mg

## Application Notes

The **T100-Mut** peptide is primarily utilized for in vitro and in vivo studies of pain signaling pathways involving the TRPA1 and TRPV1 channels. Its ability to selectively inhibit TRPA1 activity in a TRPV1-dependent manner makes it a valuable tool for dissecting the roles of these channels in various pain states.<sup>[1]</sup>

## Key Applications:

- Inhibition of TRPA1-mediated nociception: **T100-Mut** can be used to alleviate pain behaviors in animal models of inflammatory and neuropathic pain.[\[1\]](#)
- Modulation of the TRPA1-TRPV1 complex: The peptide serves as a tool to study the functional consequences of enhancing the interaction between TRPA1 and TRPV1 channels. [\[1\]](#)[\[2\]](#)
- Investigation of Tmem100 function: **T100-Mut** can be used to mimic the effects of the Tmem100-3Q mutant, aiding in the elucidation of the regulatory role of Tmem100 in sensory neurons.[\[1\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative effects of the **T100-Mut** peptide as reported in Weng et al., 2015.

Table 1: Effect of **T100-Mut** on TRPA1 and TRPV1 Agonist-Induced Responses in Cultured DRG Neurons

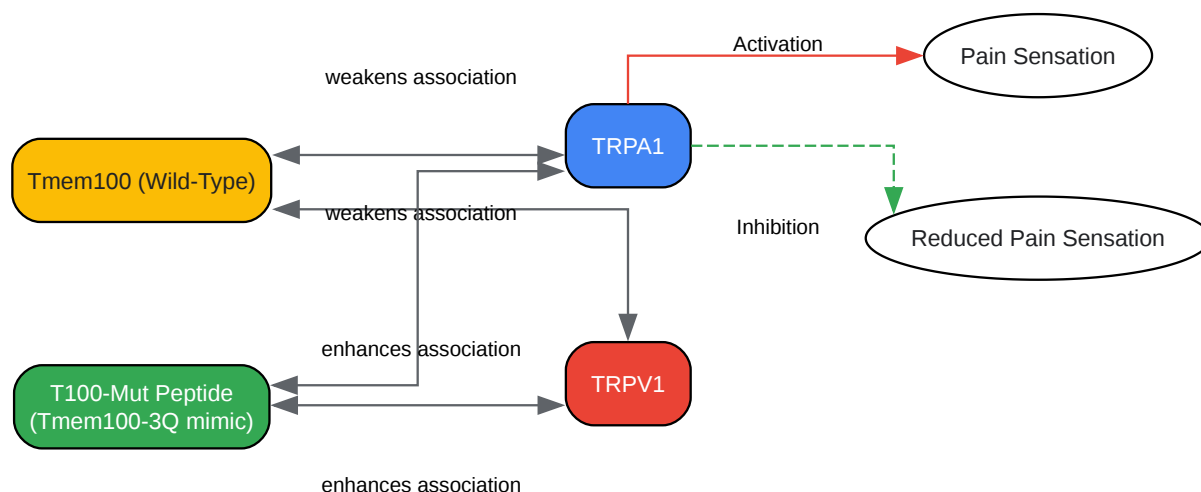
Treatment	Agonist	Responding Cells (%)
Scrambled Peptide (200 nM)	Mustard Oil (MO, 10 $\mu$ M)	12 $\pm$ 1.3
T100-Mut (200 nM)	Mustard Oil (MO, 10 $\mu$ M)	4.6 $\pm$ 0.9
Scrambled Peptide (200 nM)	Capsaicin (CAP, 100 nM)	16 $\pm$ 1.3
T100-Mut (200 nM)	Capsaicin (CAP, 100 nM)	15 $\pm$ 6.5

Table 2: Effect of **T100-Mut** on Mustard Oil (MO)-Induced Pain Behaviors in Mice

Treatment	Nocifensive Behavior (s)	Mechanical Hyperalgesia (Paw withdrawal threshold, g)
Scrambled Peptide	80 ± 9	~0.4
T100-Mut	36 ± 6	~1.0

## Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for Tmem100 and the **T100-Mut** peptide in regulating the TRPA1-TRPV1 channel complex.



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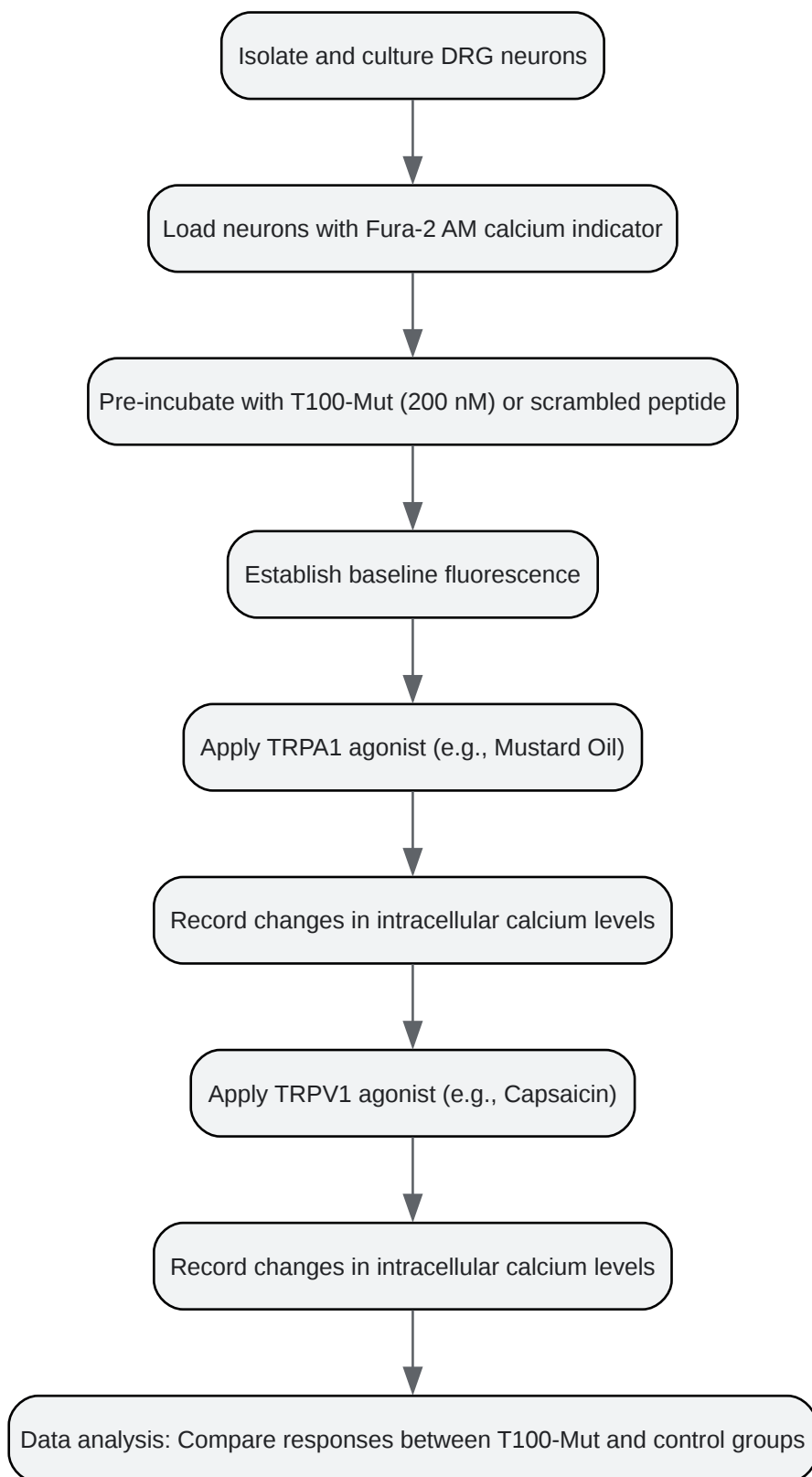
Caption: Tmem100 and **T100-Mut** peptide signaling pathway.

## Experimental Protocols

### In Vitro Calcium Imaging of DRG Neurons

This protocol is adapted from Weng et al., 2015 and describes how to measure the effect of **T100-Mut** on agonist-induced calcium influx in cultured Dorsal Root Ganglion (DRG) neurons.

Workflow Diagram:



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Caption: Workflow for calcium imaging in DRG neurons.

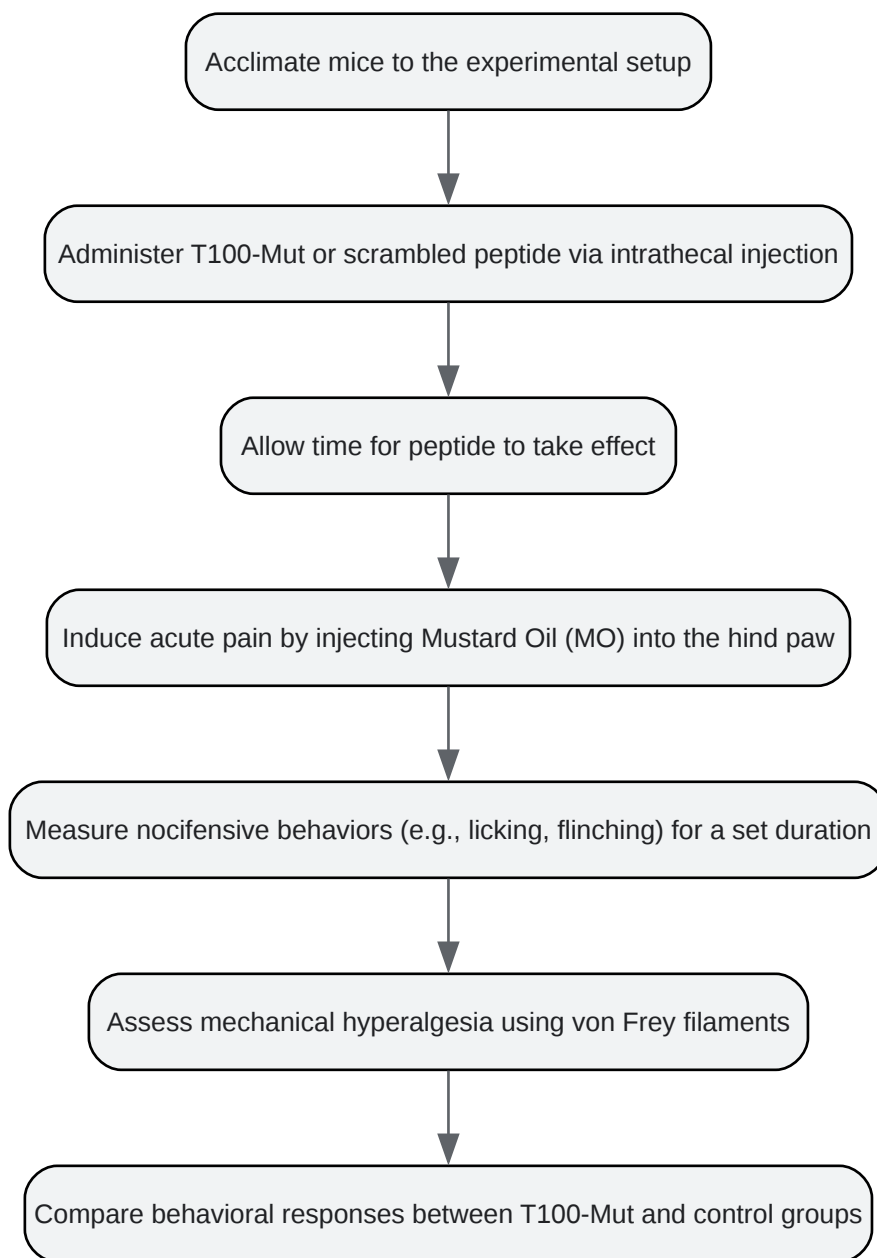
#### Detailed Protocol:

- DRG Neuron Culture:
  - Isolate dorsal root ganglia from mice.
  - Digest the ganglia with collagenase and dispase to obtain a single-cell suspension.
  - Plate the neurons on poly-D-lysine and laminin-coated coverslips and culture overnight.
- Calcium Imaging:
  - Load the cultured DRG neurons with the ratiometric calcium indicator Fura-2 AM.
  - Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
  - Continuously perfuse the neurons with an external recording solution.
  - Pre-incubate the cells with either 200 nM **T100-Mut** peptide or a scrambled control peptide for a designated period.
  - Establish a stable baseline fluorescence recording.
  - Apply a TRPA1 agonist, such as 10  $\mu$ M mustard oil, and record the change in the 340/380 nm fluorescence ratio.
  - Following a washout period, apply a TRPV1 agonist, such as 100 nM capsaicin, and record the fluorescence change.
  - Analyze the data by quantifying the percentage of neurons responding to each agonist in the **T100-Mut** treated group versus the control group.

## In Vivo Behavioral Model of Acute Inflammatory Pain

This protocol, based on Weng et al., 2015, outlines the procedure for assessing the analgesic effect of **T100-Mut** in a mouse model of mustard oil-induced acute pain.

#### Workflow Diagram:



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Caption: Workflow for the in vivo acute pain model.

Detailed Protocol:

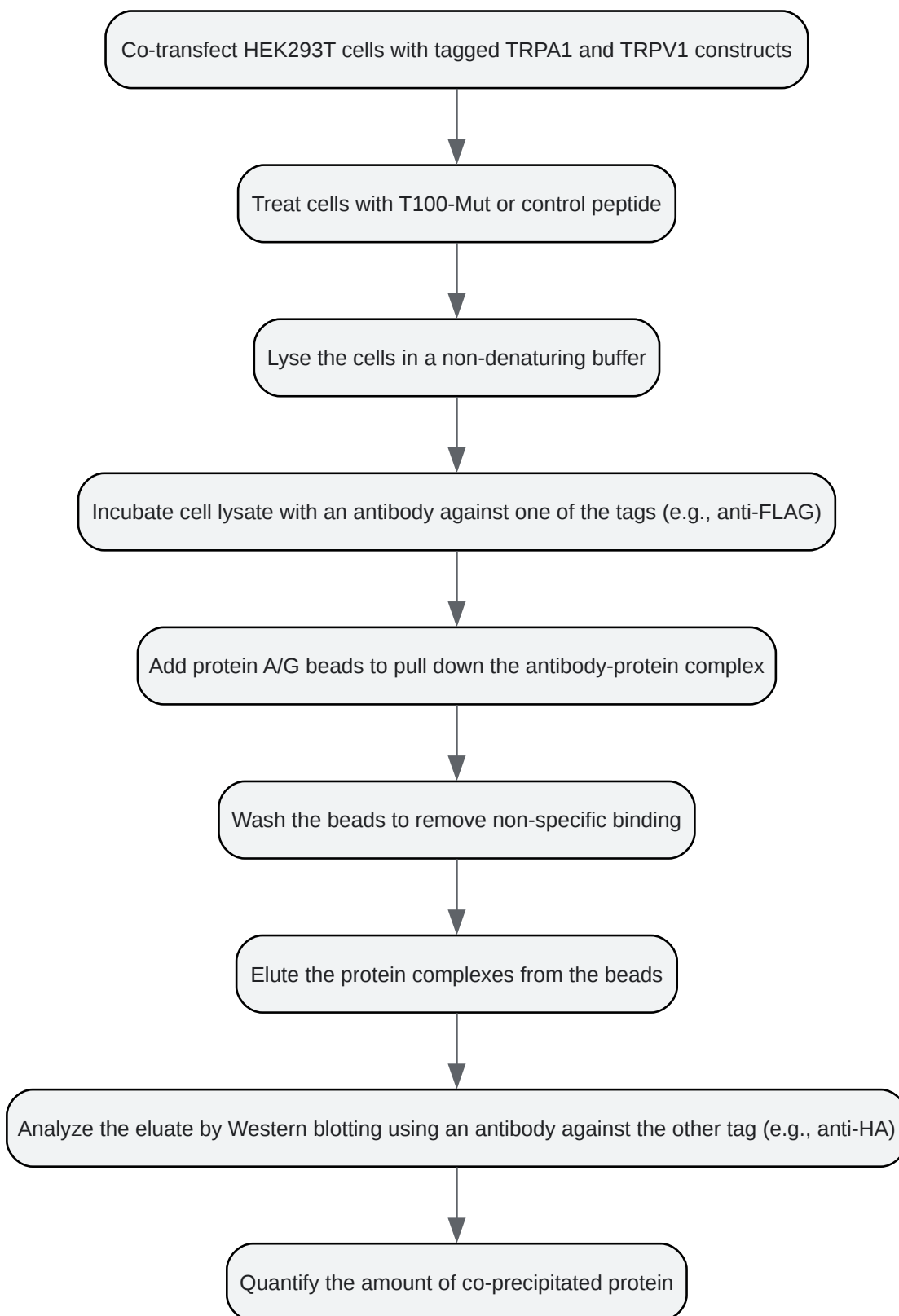
- Animal Preparation:
  - Use adult male mice, acclimated to the testing environment.

- Administer the **T100-Mut** peptide or a scrambled control peptide via intrathecal injection to target the spinal cord.
- Induction of Pain and Behavioral Testing:
  - After a suitable post-injection period for the peptide to take effect, inject a low concentration of mustard oil into the plantar surface of the hind paw to induce acute inflammatory pain.
  - Immediately after the injection, place the mouse in an observation chamber and record the cumulative time spent licking or flinching the injected paw for a defined period (e.g., 5 minutes).
  - To assess mechanical hyperalgesia, measure the paw withdrawal threshold using von Frey filaments before and at various time points after the mustard oil injection.
- Data Analysis:
  - Compare the duration of nocifensive behaviors and the paw withdrawal thresholds between the **T100-Mut** treated group and the control group. A significant reduction in pain behaviors and an increase in the withdrawal threshold in the **T100-Mut** group would indicate an analgesic effect.

## Co-immunoprecipitation of TRPA1 and TRPV1

This protocol provides a general framework for investigating the effect of **T100-Mut** on the interaction between TRPA1 and TRPV1 in a heterologous expression system, as described in Weng et al., 2015.

Workflow Diagram:



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Caption: Workflow for Co-immunoprecipitation.

#### Detailed Protocol:

- Cell Culture and Transfection:
  - Culture HEK293T cells in appropriate media.
  - Co-transfect the cells with expression plasmids for epitope-tagged TRPA1 (e.g., HA-TRPA1) and TRPV1 (e.g., FLAG-TRPV1).
- Peptide Treatment and Cell Lysis:
  - Treat the transfected cells with the **T100-Mut** peptide or a control peptide at the desired concentration and for a specific duration.
  - Wash the cells with cold PBS and lyse them in a gentle co-immunoprecipitation buffer containing protease inhibitors to preserve protein-protein interactions.
  - Clarify the lysate by centrifugation.
- Immunoprecipitation and Western Blotting:
  - Incubate a portion of the cell lysate with an antibody targeting the epitope tag of the "bait" protein (e.g., anti-FLAG antibody for TRPV1).
  - Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.
  - Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
  - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with an antibody against the epitope tag of the "prey" protein (e.g., anti-HA antibody for TRPA1) to detect the co-precipitated protein.
  - Analyze the results by comparing the amount of co-precipitated TRPA1 in the **T100-Mut** treated samples versus the control samples. An increase in the co-precipitated TRPA1 would indicate that **T100-Mut** enhances the TRPA1-TRPV1 interaction.

## Disclaimer

The **T100-Mut** peptide is for research use only and is not intended for human or diagnostic use. Researchers should follow all applicable laboratory safety guidelines when handling this product. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions.

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## References

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